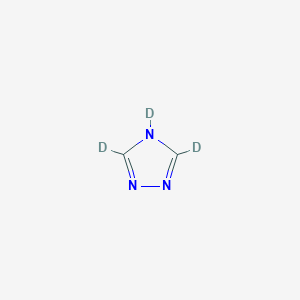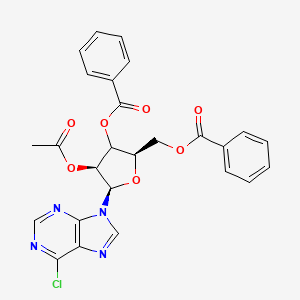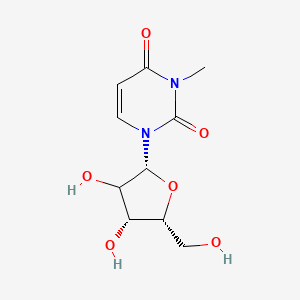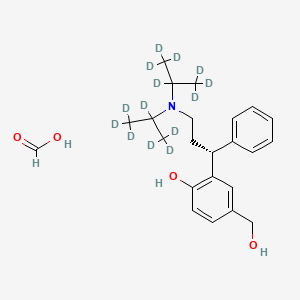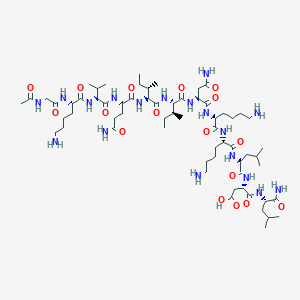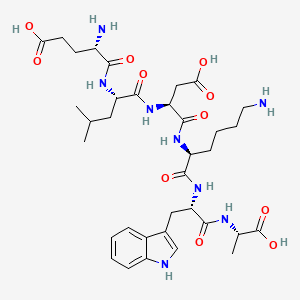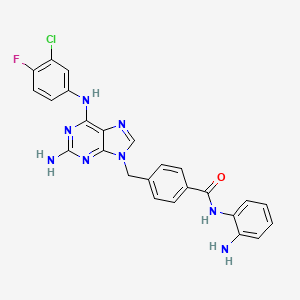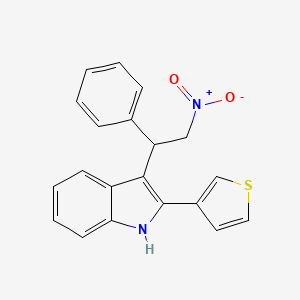
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a nitro group, a phenylethyl group, and a thiophene ring, making it a unique and versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole typically involves the Friedel–Crafts alkylation of indoles with nitroalkenes. One common method uses rose bengal as a photosensitizer under visible light irradiation in an environmentally benign water medium . This method allows for the smooth reaction of indoles with nitroalkenes, generating the desired product in moderate to good yields (up to 87%).
Another approach involves the use of Grignard reagents for the conjugate addition to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization to prepare spiro[indole-3,5′-isoxazoles] in a diastereomerically selective fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
化学反应分析
Types of Reactions
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential, and this compound could serve as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can participate in binding interactions with proteins and enzymes, influencing their activity. The thiophene ring adds to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
相似化合物的比较
Similar Compounds
3-(2-Nitro-1-phenylethyl)-1H-indole: This compound lacks the thiophene ring but shares the nitro and phenylethyl groups.
2-(2-Nitro-1-phenylethyl)cyclohexanone: This compound features a cyclohexanone ring instead of the indole and thiophene rings.
Bis(oxazolinyl)thiophenes: These compounds contain thiophene rings and are used in similar catalytic reactions.
Uniqueness
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is unique due to the presence of both the thiophene and indole rings, along with the nitro and phenylethyl groups. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
属性
分子式 |
C20H16N2O2S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C20H16N2O2S/c23-22(24)12-17(14-6-2-1-3-7-14)19-16-8-4-5-9-18(16)21-20(19)15-10-11-25-13-15/h1-11,13,17,21H,12H2 |
InChI 键 |
NCOQFHIDDWOEMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


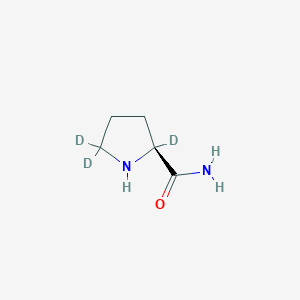
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
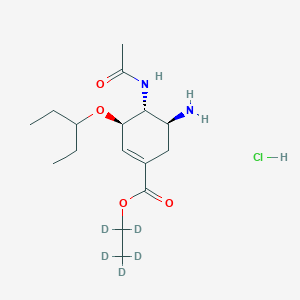
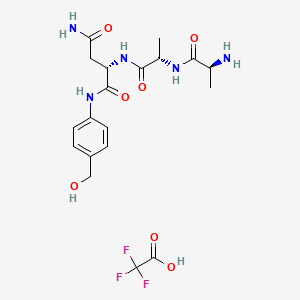
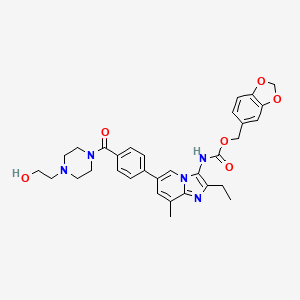
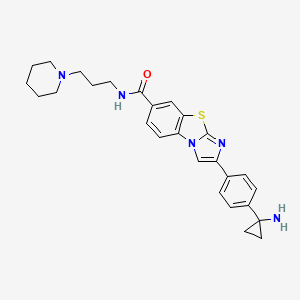
![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)
